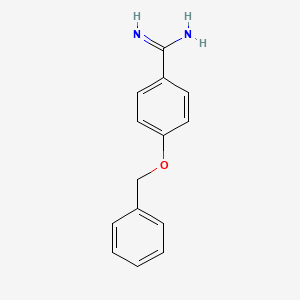

4-Benzyloxy-benzamidine

CAS No.: 31066-05-4

Cat. No.: VC3928291

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31066-05-4 |

|---|---|

| Molecular Formula | C14H14N2O |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 4-phenylmethoxybenzenecarboximidamide |

| Standard InChI | InChI=1S/C14H14N2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16) |

| Standard InChI Key | GTNUPEIKYOGSTM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N |

Introduction

Chemical Structure and Properties

The IUPAC name for 4-benzyloxy-benzamidine is 4-phenylmethoxybenzenecarboximidamide. Its molecular structure features a benzamidine group (–C(=NH)NH₂) linked to a benzyloxy (–OCH₂C₆H₅) moiety. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 226.27 g/mol | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N | PubChem |

| Solubility | Low in water; soluble in DMSO | BenchChem |

| Melting Point | Not reported | ChemicalBook |

The benzyloxy group enhances lipophilicity, improving membrane permeability and target selectivity compared to simpler analogs like benzamidine .

Synthesis Methods

Laboratory-Scale Synthesis

The most common route involves the reaction of 4-benzyloxy-benzonitrile with ammonia or amines under acidic or basic conditions:

-

Nitrile to Amidino Conversion:

Industrial Production

Large-scale synthesis employs catalytic hydrogenation:

-

Catalyst: Pd/C (5% w/w)

-

Conditions: H₂ gas (1–3 atm), 100–120°C.

Alternative Routes

A patent (US4831143A) describes derivatization via reaction with n-alkylmalonic acid diesters to yield pyrimidine intermediates for liquid crystal applications .

Biological Activities and Mechanisms

Enzyme Inhibition

4-Benzyloxy-benzamidine acts as a competitive inhibitor of serine proteases (e.g., factor Xa, thrombin) by forming hydrogen bonds with active-site residues .

| Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Factor Xa | 0.5 | Competitive | |

| KDM4A (lysine demethylase) | 5.8 | Fe²⁺ chelation |

Antimicrobial Activity

Derivatives exhibit broad-spectrum activity:

Comparative Analysis with Analogues

| Compound | Key Difference | Bioactivity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Benzamidine | No benzyloxy group | Factor Xa IC₅₀ = 1.0 µM | |

| 4-Methoxy-benzamidine | Methoxy substituent | Thrombin IC₅₀ = 0.8 µM | |

| 4-Hydroxy-benzamidine | Hydroxyl group | Lower lipophilicity |

The benzyloxy group in 4-benzyloxy-benzamidine enhances target binding affinity and metabolic stability compared to analogues .

| Parameter | Recommendation | Hazard Statements |

|---|---|---|

| Storage | -20°C under N₂ | H335, H319 (irritation) |

| Handling | Use PPE, fume hood | Avoid inhalation |

Applications in Drug Development

Case Study: Tuberculosis Treatment

A 2022 study synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinolines from 4-benzyloxy-benzamidine precursors. Two derivatives showed MICs = 2.7–2.8 µM against M. tuberculosis, with no cytotoxicity in Vero cells .

Case Study: Prostate Cancer Therapy

A benzyl-substituted derivative inhibited KDM4A/B/C isoforms at 5.8 µM, reducing AR-dependent gene expression in LnCaP cells .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume